molecular formula C10H15ClN2O B11818329 N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

Cat. No.: B11818329
M. Wt: 214.69 g/mol
InChI Key: CKAOAPAOZPYJII-UHFFFAOYSA-N
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Description

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a propan-2-yl group, and a benzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride typically involves the reaction of 4-isopropylbenzenecarboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-isopropylbenzaldehyde.

    Reduction: Formation of 4-isopropylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-isopropylbenzimidamide
  • 4-isopropylbenzenecarboximidamide
  • N’-hydroxy-4-propan-2-yloxybenzenecarboximidamide

Uniqueness

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for oxidation reactions, while the imidamide moiety provides opportunities for reduction and substitution reactions. This versatility makes it a valuable compound in various research applications .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H

InChI Key

CKAOAPAOZPYJII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NO)N.Cl

Origin of Product

United States

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